N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O3/c24-20-9-5-4-8-19(20)23(30)27-14-11-18(12-15-27)16-26-22(29)21(28)25-13-10-17-6-2-1-3-7-17/h4-6,8-9,18H,1-3,7,10-16H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLVRNUZFCLFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the piperidine ring, and the attachment of the fluorobenzoyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing piperidine and cyclohexene moieties exhibit significant anticancer properties. The structure of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide suggests potential interactions with cellular pathways involved in tumor growth and proliferation. Studies have shown that derivatives of piperidine can inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neuropharmacological Effects
The piperidine ring in this compound is known for its neuroactive properties, making it a candidate for developing drugs targeting neurological disorders. Research on similar compounds has demonstrated their ability to modulate neurotransmitter systems, particularly dopamine and norepinephrine transporters, which are crucial in conditions like depression and schizophrenia .
Interaction with Receptors
The compound's structure allows it to interact with various receptors in the central nervous system. It may act as a partial agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake . For instance, the presence of the fluorobenzoyl group enhances binding affinity to specific receptors compared to non-substituted analogs.
Enzyme Inhibition
There is evidence that compounds with similar structures can inhibit enzymes involved in metabolic pathways linked to cancer and neurological disorders. For example, the inhibition of monoamine oxidase (MAO) has been observed in related compounds, suggesting that this compound may exhibit similar properties .
Synthesis and Biological Evaluation
A study synthesized a series of piperidine derivatives and evaluated their biological activity against various cancer cell lines. The findings indicated that modifications to the piperidine structure significantly influenced anticancer activity, suggesting a promising avenue for further research into this compound .
Neuroprotective Studies
In another investigation, compounds similar to this compound were tested for neuroprotective effects in models of neurodegeneration. Results showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates, indicating potential therapeutic benefits for neurodegenerative diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The trifluoroethyl group () increases lipophilicity compared to the target compound’s 2-fluorobenzoyl group, which balances hydrophobicity with polar aromatic interactions .
Aromatic vs. Aliphatic Fluorination :
- The target compound’s 2-fluorobenzoyl moiety may engage in dipole-dipole interactions or hydrogen bonding, unlike the trifluoromethoxy group (), which primarily enhances electron-withdrawing effects .
Piperidine vs. Piperazine Linkers :
- Piperidine (target compound, ) offers rigidity and compactness, whereas piperazine () introduces conformational flexibility, possibly affecting binding kinetics .
Therapeutic Implications :
Biological Activity
Structure
The compound can be represented by the following chemical structure:
Molecular Formula
The molecular formula is C_{19}H_{24}FN_{3}O.
Physical Properties
- Molecular Weight : 325.41 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter systems. The presence of the piperidine moiety suggests potential activity at dopamine and serotonin receptors, which are critical in modulating mood and behavior.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
- Analgesic Properties : The compound may also possess analgesic properties, possibly through inhibition of pain pathways associated with cyclohexene derivatives.
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of the compound led to significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated an increase in serotonin levels in the hippocampus, suggesting a mechanism similar to traditional SSRIs (selective serotonin reuptake inhibitors).
Study 2: Analgesic Activity
In a controlled experiment, the compound was tested for its analgesic effects using the tail-flick test. Results showed a marked increase in pain threshold compared to control groups, indicating significant analgesic properties.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
